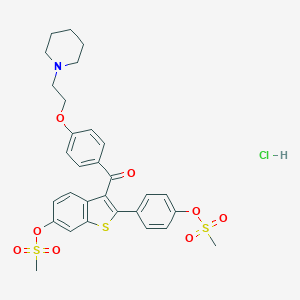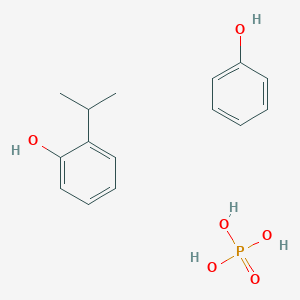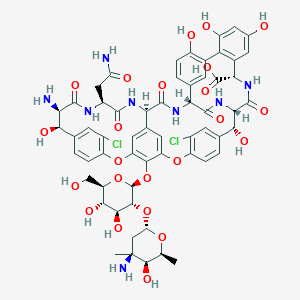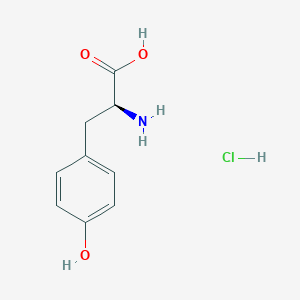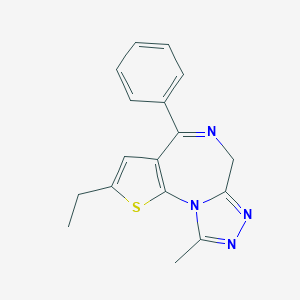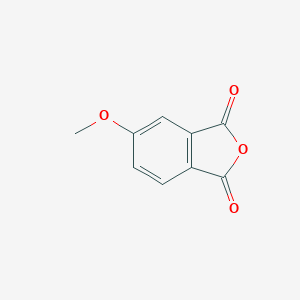
双(2-溴乙基)醚
描述
Bis(2-bromoethyl) ether, also known as 2-Bromoethyl ether, is an organobromine compound that is also an ether . It is used in the manufacture of pharmaceuticals and crown ethers .
Molecular Structure Analysis
The molecular formula of Bis(2-bromoethyl) ether is C4H8Br2O . The molecular weight is 231.91 g/mol .Physical And Chemical Properties Analysis
Bis(2-bromoethyl) ether is a liquid at 20°C . It has a boiling point of 45°C at 0.5 mmHg and a flash point of 85°C . The specific gravity is 1.86 and the refractive index is 1.51 .科学研究应用
Organic Building Blocks
Bis(2-bromoethyl) ether is used as an organic building block in the synthesis of various organic compounds . It can be used to introduce bromoethyl groups into a molecule, which can then undergo further reactions.
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Crown Ether Synthesis
Bis(2-bromoethyl) ether is used in the synthesis of crown ethers . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are used in a variety of applications, including as phase transfer catalysts and as complexing agents for metal ions.
Pharmaceutical Intermediate
This compound is also used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceuticals, where the bromoethyl groups can be used to introduce a variety of functional groups into a molecule.
安全和危害
作用机制
Target of Action
Bis(2-bromoethyl) ether, also known as 1-Bromo-2-(2-bromoethoxy)ethane, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
Biochemical Pathways
As a linker in PROTACs, Bis(2-bromoethyl) ether plays a crucial role in the ubiquitin-proteasome system. This system is a biochemical pathway responsible for protein degradation, where unwanted proteins are tagged with ubiquitin molecules and subsequently degraded by the proteasome .
Result of Action
The result of Bis(2-bromoethyl) ether’s action is the degradation of specific target proteins. By linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase, the PROTAC can bring the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
属性
IUPAC Name |
1-bromo-2-(2-bromoethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O/c5-1-3-7-4-2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZVXADQAHVUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063851 | |
| Record name | 2-Bromoethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-bromoethyl) ether | |
CAS RN |
5414-19-7 | |
| Record name | 2-Bromoethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5414-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-bromoethyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005414197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-bromoethyl) ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 1,1'-oxybis[2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromoethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-bromoethyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-BROMOETHYL) ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTS6KN2SLA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is bis(2-bromoethyl) ether useful in organic synthesis?
A1: Bis(2-bromoethyl) ether is a highly versatile reagent due to its two reactive bromoalkyl groups. These groups can participate in various reactions, making it valuable for creating cyclic structures and introducing substituents. For example, it can react with 1,8-dihydroxyanthraquinone to form an unusual bent anthraquinone-based coronand. [] This highlights its utility in synthesizing macrocyclic compounds.
Q2: Can you provide a specific example of bis(2-bromoethyl) ether's role in synthesizing a biologically relevant molecule?
A2: Certainly! Researchers employed bis(2-bromoethyl) ether in the synthesis of NVP-2, a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). [] They utilized it to construct a key intermediate (7) through successive cyclization, reduction, nucleophilic substitution, and a Suzuki–Miyaura reaction. This intermediate was crucial in the final steps leading to NVP-2.
Q3: Beyond its use in synthesizing complex molecules, are there other applications of bis(2-bromoethyl) ether?
A3: Absolutely. Bis(2-bromoethyl) ether serves as a starting material for preparing various heterocyclic ionic liquids. [] Reacting it with secondary amines like pyrrolidine, piperidine, or morpholine under microwave irradiation yields quaternary ammonium salts. These salts, upon anion exchange, transform into ionic liquids with unique properties.
Q4: The provided research mentions an "unusual bent anthraquinone-based coronand." What makes this coronand unique, and what is its potential significance?
A4: Coronands are macrocyclic compounds known for their ability to selectively bind specific ions. The "bent" structure of the anthraquinone-based coronand synthesized using bis(2-bromoethyl) ether [] is unusual and may lead to unique binding affinities compared to traditional coronands. This structural peculiarity could be valuable in developing selective sensors or separation agents for specific ions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)
